![molecular formula C20H22N2O5 B4301720 ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301720.png)
ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as a tool for studying biological processes and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate involves the formation of a covalent bond between the ester group of the compound and the amino group of a target molecule such as a protein or nucleic acid. This covalent bond forms a stable adduct that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
Ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate in lab experiments is its high specificity for labeling proteins, nucleic acids, and lipids. This compound is also highly photostable, allowing for long-term imaging and tracking of labeled molecules. However, one limitation of this compound is its relatively low fluorescence intensity, which may require the use of high concentrations for imaging.
Future Directions
There are several future directions for the use of ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate in scientific research. One direction is the development of new fluorescent probes based on this compound with improved fluorescence properties. Another direction is the use of this compound in combination with other fluorescent probes to study complex biological processes and interactions. Finally, this compound may also be used in the development of new diagnostic and therapeutic tools for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is a useful tool for studying biological processes and mechanisms in scientific research. Its high specificity for labeling molecules and photostability make it a valuable compound for imaging and tracking labeled molecules. Further research is needed to explore its potential in the development of new diagnostic and therapeutic tools for the treatment of diseases.
Scientific Research Applications
Ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is commonly used in scientific research as a fluorescent probe for studying biological processes and mechanisms. It is used to label proteins, nucleic acids, and lipids in living cells and tissues, allowing researchers to visualize and track their movement and interactions. This compound is also used to study enzyme kinetics, protein-protein interactions, and membrane dynamics.
properties
IUPAC Name |
ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-4-27-18(23)12-16(15-10-8-13(2)9-11-15)21-20(24)19-14(3)6-5-7-17(19)22(25)26/h5-11,16H,4,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEJTFYSKMTNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-methyl-6-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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